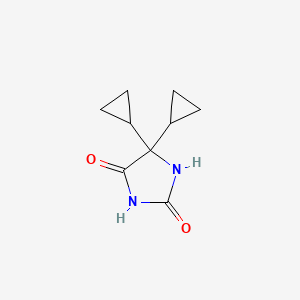

5,5-Dicyclopropylimidazolidine-2,4-dione

Overview

Description

5,5-Dicyclopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring two cyclopropyl groups attached to the 5th position of the imidazolidine ring

Biochemical Analysis

Biochemical Properties

5,5-Dicyclopropylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction between this compound and DNA gyrase involves binding within the ATP binding pocket, which can inhibit the enzyme’s activity and affect cellular processes . Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical role.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA gyrase can lead to alterations in gene expression, affecting the synthesis of proteins involved in critical cellular functions . Moreover, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. For instance, its binding to DNA gyrase within the ATP binding pocket inhibits the enzyme’s activity, leading to changes in DNA replication and transcription . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with a melting point of 199-202°C . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function and overall stability.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with DNA gyrase, for example, can influence the synthesis of nucleotides and other metabolites involved in DNA replication and repair . Additionally, this compound may interact with enzymes involved in other metabolic pathways, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues . Once inside the cells, this compound may bind to proteins that direct its distribution to specific organelles or compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA gyrase and other nuclear proteins, influencing DNA replication and transcription . Alternatively, this compound may be targeted to other organelles, such as mitochondria or endoplasmic reticulum, where it can modulate specific cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dicyclopropylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate. This intermediate is then reacted with glycine to yield the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Common solvents like dichloromethane or toluene

Catalysts: Basic catalysts such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium azide in dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups

Reduction: Formation of reduced imidazolidine derivatives

Substitution: Formation of substituted imidazolidine derivatives with various functional groups

Scientific Research Applications

5,5-Dicyclopropylimidazolidine-2,4-dione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

- 5,5-Diphenylimidazolidine-2,4-dione

- 5,5-Dimethylimidazolidine-2,4-dione

- 5,5-Diethylimidazolidine-2,4-dione

Uniqueness

5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

5,5-Dicyclopropylimidazolidine-2,4-dione is a compound with significant potential in pharmacology, particularly in the fields of anticancer and enzyme inhibition activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core structure, which is known for its diverse biological activities. The presence of cyclopropyl groups contributes to its unique properties, enhancing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of thiazolidine-2,4-dione and related compounds, including this compound. These compounds have shown promising results against different cancer cell lines.

- Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Dicyclopropylimidazolidine-2,4-dione | HT-29 | 0.081 |

| Other Derivative | MCF-7 | 7.94 |

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Particularly, it has shown potential as a tyrosinase inhibitor.

- Tyrosinase Inhibition

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| 5w (similar derivative) | 11.2 | Mixed-type |

| Kojic Acid | 15.6 | Competitive |

1. Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes such as tyrosinase and VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these enzymes, altering their conformation and inhibiting their activity.

2. Apoptosis Induction

Flow cytometric analyses indicated that treatment with certain derivatives led to increased apoptosis in cancer cell lines. For instance, one derivative increased early apoptosis rates significantly compared to untreated controls .

Toxicity and ADMET Properties

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles conducive to further development as therapeutic agents .

Properties

IUPAC Name |

5,5-dicyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACISZUHKKBVJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283163 | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-75-1 | |

| Record name | NSC30165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.